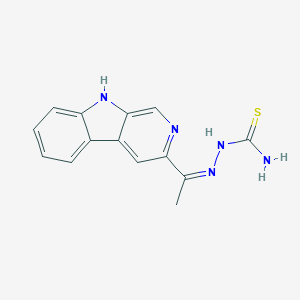
3-Acetyl-beta-carboline thiosemicarbazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Acetyl-beta-carboline thiosemicarbazone (ACTC) is a synthetic compound that has gained significant attention in recent years due to its potential applications in various scientific research fields. This compound is a derivative of beta-carboline, a naturally occurring compound that is found in various plants, including tobacco, coffee, and tea. ACTC has been studied extensively for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and infectious diseases.
Wirkmechanismus
The mechanism of action of 3-Acetyl-beta-carboline thiosemicarbazone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 3-Acetyl-beta-carboline thiosemicarbazone has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Additionally, 3-Acetyl-beta-carboline thiosemicarbazone has been shown to inhibit the activity of protein kinase C, an enzyme that is involved in various signaling pathways.
Biochemical and Physiological Effects:
3-Acetyl-beta-carboline thiosemicarbazone has been shown to have various biochemical and physiological effects. Studies have shown that 3-Acetyl-beta-carboline thiosemicarbazone can induce apoptosis in cancer cells, inhibit the replication of viruses, and protect neurons from oxidative stress. Additionally, 3-Acetyl-beta-carboline thiosemicarbazone has been shown to reduce inflammation and improve cognitive function in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
3-Acetyl-beta-carboline thiosemicarbazone has several advantages for use in scientific research. It is a synthetic compound that can be easily synthesized and purified. Additionally, 3-Acetyl-beta-carboline thiosemicarbazone has been shown to have potent antitumor, antiviral, and neuroprotective properties. However, there are some limitations to the use of 3-Acetyl-beta-carboline thiosemicarbazone in lab experiments. The compound may have off-target effects, and its mechanism of action is not fully understood. Additionally, the compound may have toxicity issues that need to be addressed.
Zukünftige Richtungen
There are several future directions for the use of 3-Acetyl-beta-carboline thiosemicarbazone in scientific research. One potential application is in the treatment of cancer. 3-Acetyl-beta-carboline thiosemicarbazone has been shown to have potent antitumor properties, and further studies are needed to determine its efficacy in animal models and clinical trials. Additionally, 3-Acetyl-beta-carboline thiosemicarbazone may have applications in the treatment of infectious diseases, including viral infections. Finally, further studies are needed to determine the safety and toxicity of 3-Acetyl-beta-carboline thiosemicarbazone in animal models and clinical trials.
Conclusion:
In conclusion, 3-Acetyl-beta-carboline thiosemicarbazone is a synthetic compound that has gained significant attention in recent years due to its potential applications in various scientific research fields. The compound has been shown to have potent antitumor, antiviral, and neuroprotective properties. However, further studies are needed to determine its efficacy and safety in animal models and clinical trials. 3-Acetyl-beta-carboline thiosemicarbazone has the potential to be a valuable tool for scientific research and may have applications in the treatment of various diseases.
Synthesemethoden
3-Acetyl-beta-carboline thiosemicarbazone can be synthesized using various methods, including the reaction of beta-carboline with thiosemicarbazide in the presence of acetic anhydride. The synthesis of 3-Acetyl-beta-carboline thiosemicarbazone is a multi-step process that involves the purification and isolation of the compound. The purity of 3-Acetyl-beta-carboline thiosemicarbazone is critical for its use in scientific research.
Wissenschaftliche Forschungsanwendungen
3-Acetyl-beta-carboline thiosemicarbazone has been studied extensively for its potential therapeutic applications in various diseases. Studies have shown that 3-Acetyl-beta-carboline thiosemicarbazone has antitumor, antiviral, and neuroprotective properties. 3-Acetyl-beta-carboline thiosemicarbazone has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. Additionally, 3-Acetyl-beta-carboline thiosemicarbazone has been shown to inhibit the replication of viruses, including HIV and hepatitis C virus. Furthermore, 3-Acetyl-beta-carboline thiosemicarbazone has been shown to protect neurons from oxidative stress and improve cognitive function in animal models of neurodegenerative diseases.
Eigenschaften
CAS-Nummer |
119694-68-7 |
|---|---|
Produktname |
3-Acetyl-beta-carboline thiosemicarbazone |
Molekularformel |
C7H13ClN2O |
Molekulargewicht |
283.35 g/mol |
IUPAC-Name |
[(Z)-1-(9H-pyrido[3,4-b]indol-3-yl)ethylideneamino]thiourea |
InChI |
InChI=1S/C14H13N5S/c1-8(18-19-14(15)20)12-6-10-9-4-2-3-5-11(9)17-13(10)7-16-12/h2-7,17H,1H3,(H3,15,19,20)/b18-8- |
InChI-Schlüssel |
WPDASJZOPPSHTB-LSCVHKIXSA-N |
Isomerische SMILES |
C/C(=N/NC(=S)N)/C1=NC=C2C(=C1)C3=CC=CC=C3N2 |
SMILES |
CC(=NNC(=S)N)C1=NC=C2C(=C1)C3=CC=CC=C3N2 |
Kanonische SMILES |
CC(=NNC(=S)N)C1=NC=C2C(=C1)C3=CC=CC=C3N2 |
Synonyme |
3-ABCTS 3-acetyl-beta-carboline thiosemicarbazone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(13S,16S)-5-(Hydroxymethyl)-13-methyl-10-methylidene-2,6-dioxatetracyclo[11.3.0.01,3.05,7]hexadecan-16-yl]propan-2-ol](/img/structure/B219717.png)
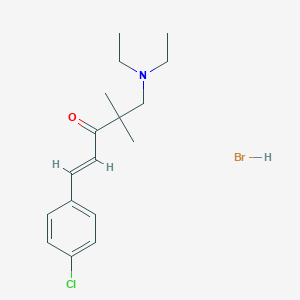
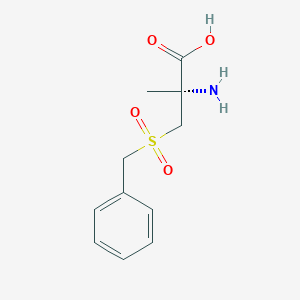
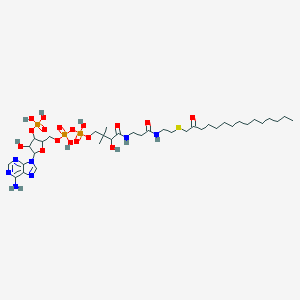
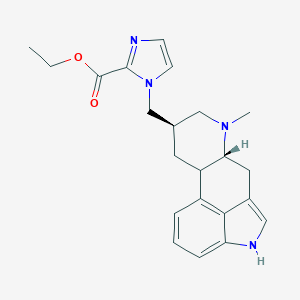
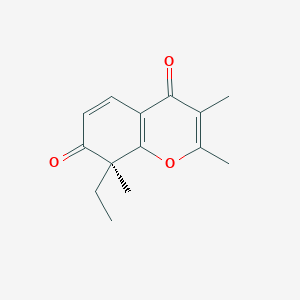
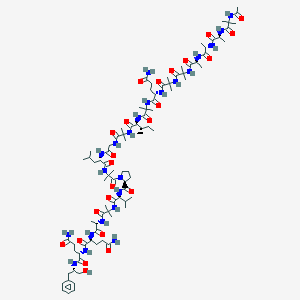
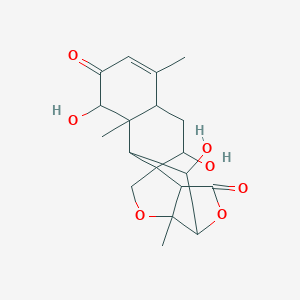
![2-[(8S,9S,10S,11S,13S,14S,17R)-13-formyl-11-hydroxy-10-methyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethyl hydrogen sulfate](/img/structure/B219808.png)
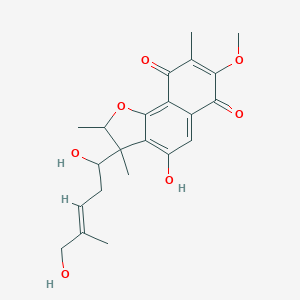
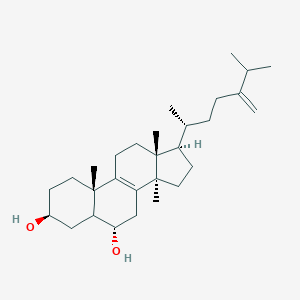
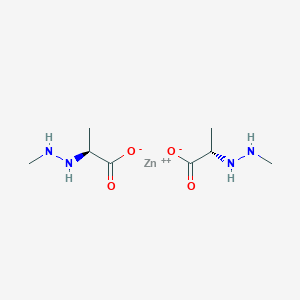
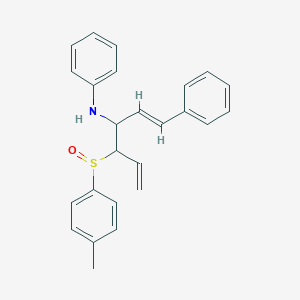
![1-[(4-Chlorophenyl)methyl]-5-oxopyrrolidine-2-carboxylate](/img/structure/B219905.png)